

Zopolrestat safety profile versus other aldose reductase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Zopolrestat

CAS No.: 110703-94-1

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Zopolrestat vs. Other Aldose Reductase Inhibitors at a Glance

The table below summarizes the key characteristics of **zopolrestat** alongside other notable ARIs.

Inhibitor Name	Chemical Class	Clinical Status	Key Safety & Efficacy Findings	Primary Evidence
Zopolrestat	Carboxylic acid derivative (Phthalazinone)	Not approved; withdrawn from clinical trials [1]	Potent inhibitor (IC50 1.9-60 nM) [2]. Alleviated hypertension in diabetic rats without affecting hyperglycemia [3].	Preclinical <i>in vivo</i> studies [3], Human pharmacokinetic studies [4], Crystal structure analysis [2]
Epalrestat	Carboxylic acid	Approved (in Japan for diabetic neuropathy) [5]	The only ARI in clinical use; minor side effects reported in ~8% of patients [5].	Clinical use, <i>In silico</i> and <i>in vitro</i> studies [5]

Inhibitor Name	Chemical Class	Clinical Status	Key Safety & Efficacy Findings	Primary Evidence
Tolrestat	Carboxylic acid	Not approved; withdrawn from clinical trials [1]	Withdrawn due to safety concerns, including hepatic toxicity [6].	Clinical trial data
Sorbinil	Hydantoin	Not approved; withdrawn from clinical trials [1]	Induced hypersensitivity reactions [1]. Improved nerve conduction in diabetic rats [1].	Clinical trial data, Preclinical <i>in vivo</i> studies [1]
Natural Compounds (e.g., Agnuside, (+)-Pipoxide)	Various (e.g., Iridoid glycosides)	Preclinical research stage [6] [5]	High potency (e.g., Agnuside IC50 22.4 nM) and favorable toxicity profiles predicted <i>in silico</i> [6] [5].	<i>In silico</i> screening, <i>In vitro</i> cell assays [6] [5]

Detailed Experimental Data and Protocols

For researchers to evaluate and build upon existing data, here is a detailed breakdown of key experimental findings and methodologies.

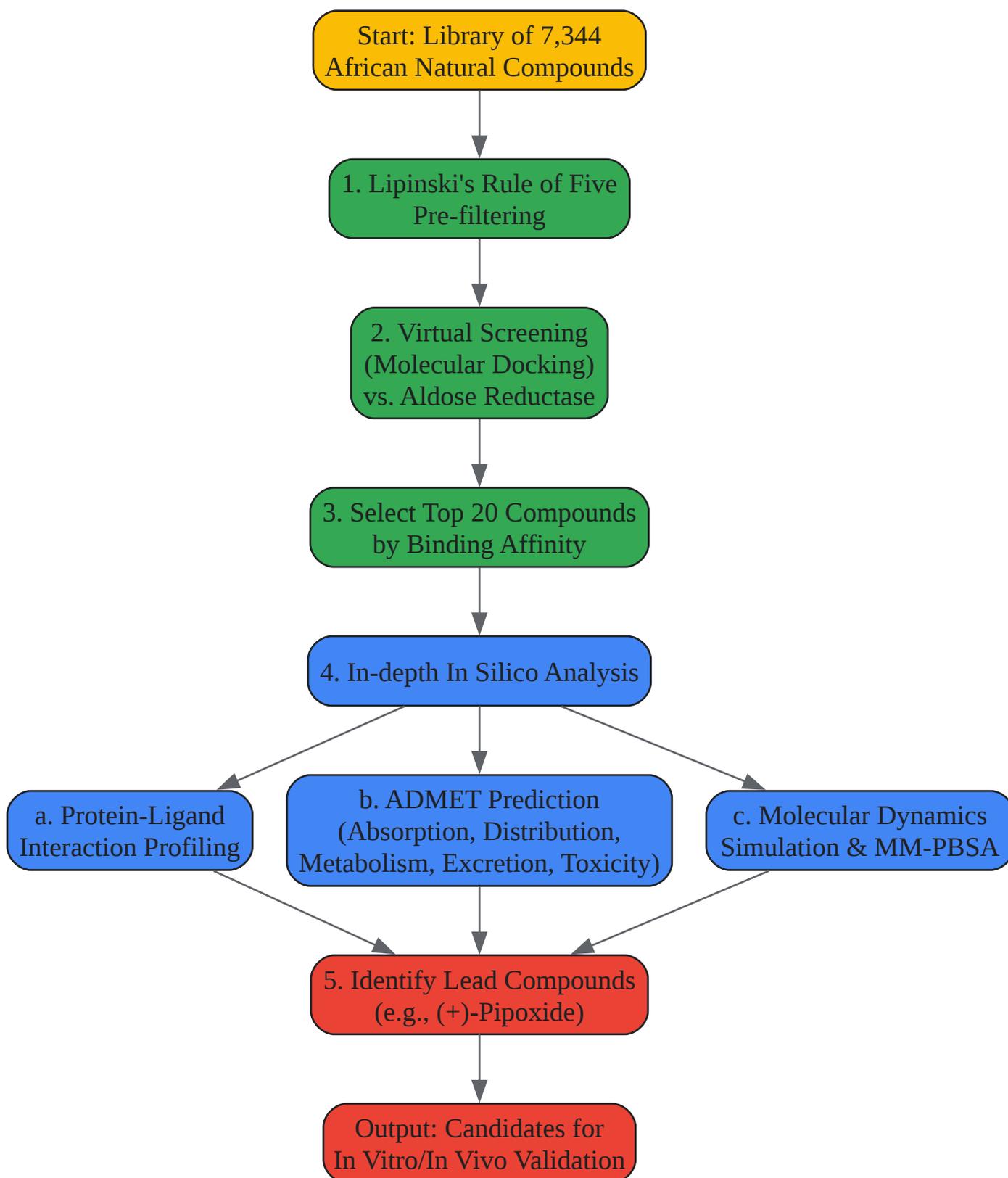
Zopolrestat: Binding and Preclinical Efficacy

- Molecular Binding Affinity:** The crystal structure of human aldose reductase complexed with **zopolrestat** (PDB ID: 1MAR) has been refined to a 1.8 Å resolution. The inhibitor fits snugly into the enzyme's active site, making numerous hydrophobic contacts and inducing a conformational change that closes the active site pocket [2]. Its binding affinity is reflected in a reported K_i of 19 nM and an IC50 range of **1.9 to 60 nM** across various assays [2].
- In Vivo Protocol (Diabetic Complications):**
 - Animal Model:** Diabetes was induced in rats using streptozotocin (STZ) [3].

- **Dosing:** **Zopolrestat** administration began 2 weeks after STZ treatment and continued for 6 weeks [3].
- **Key Findings:** Treatment significantly reduced diabetes-evoked elevation in diastolic blood pressure, improved vascular relaxation in response to acetylcholine, and reduced oxidative stress and inflammation in the aortic tissue. Critically, these benefits occurred **without altering serum glucose levels**, confirming that the effects are due to aldose reductase inhibition and not glycemic control [3].

Natural Compounds: Virtual Screening and Validation

Recent studies highlight the search for safer ARIs from natural sources. One study screened 7,344 African natural compounds using a robust virtual workflow [6].



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- **Key Findings:** This pipeline identified five promising compounds (e.g., **(+)-pipoxide** and **Zinc000095485961**) with binding energies between **-12.3 and -10.7 kcal/mol**, outperforming **zopolrestat** and other standard inhibitors in the simulation. These compounds also showed favorable pharmacological and low toxicity profiles in ADMET predictions [6].

Direct In Vitro Potency Comparison

Another study provided direct experimental IC₅₀ data for novel plant-based inhibitors compared to Epalrestat [5]:

- **Experimental Protocol:**
 - **Target:** Human lens aldose reductase.
 - **Method:** Inhibition analysis using compounds retrieved from natural product databases.
 - **Results:**
 - **Epalrestat (control):** IC₅₀ = **98 nM**
 - **Agnuside:** IC₅₀ = **22.4 nM**
 - **Eupalitin-3-O-galactoside:** IC₅₀ = **27.3 nM**
 - **Validation:** The IC₅₀ values were confirmed *in vitro* using ARPE-19 cells (a human retinal pigment epithelial cell line), demonstrating the potency of these natural compounds [5].

Interpretation of Safety and Development Status

The collective data from these studies clarifies the clinical landscape for ARIs:

- **Why Were ARIs Like Zopolrestat Withdrawn?** The withdrawal of **zopolrestat**, tolrestat, and sorbinil from clinical development is attributed to several factors [1]:
 - **Insufficient Efficacy:** Inhibiting aldose reductase alone may not be sufficient to control the complex network of pathways (e.g., PKC activation, AGE accumulation) that drive diabetic complications.
 - **Safety and Specificity:** Some inhibitors caused serious adverse reactions, such as hepatic toxicity (tolrestat) and hypersensitivity (sorbinil). A key issue is the structural similarity between aldose reductase (AKR1B1) and other enzymes in the same family (e.g., aldehyde reductase, AKR1B10). A lack of specificity can lead to off-target effects and toxicity [5] [1].
 - **Oxidative Modulation:** The enzyme itself can be oxidatively modified (e.g., S-thiolation) in diabetic tissues, which may reduce its sensitivity to inhibitors [1].

- **The "Differential Inhibition" Strategy:** A modern approach to improve safety is the development of **Aldose Reductase Differential Inhibitors (ARDIs)**. The rationale is that aldose reductase metabolizes both glucose (pathogenic in diabetes) and toxic lipid peroxidation products like HNE (a detoxifying role). ARDIs aim to selectively inhibit the reduction of glucose while sparing the detoxification function, potentially offering a safer therapeutic profile [7].

Research Outlook

While **zopolrestat** serves as a potent tool compound for understanding ARI mechanisms, its clinical progression was halted. Current research is pivoting towards **natural product libraries** and **differential inhibition strategies** to discover inhibitors with improved safety and specificity profiles.

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To cite this document: Smolecule. [Zopolrestat safety profile versus other aldose reductase inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b606754#zopolrestat-safety-profile-versus-other-aldose-reductase-inhibitors>]

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